molecular formula C17H14N6O2 B2417212 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide CAS No. 1396814-78-0

N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide

Cat. No.: B2417212
CAS No.: 1396814-78-0
M. Wt: 334.339
InChI Key: PBAPRZKYOYYFOD-UHFFFAOYSA-N
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Description

“N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide” is also known as Metyltetraprole . It is a fungicide that is highly effective against a wide range of fungal diseases in cereals and other crops . It was introduced in 2018 .


Molecular Structure Analysis

The chemical formula of Metyltetraprole is C₁₉H₁₇ClN₆O₂ . The International Chemical Identifier key (InChIKey) is XUQQRGKFXLAPNV-UHFFFAOYSA-N . There is no isomerism present .


Physical and Chemical Properties Analysis

Metyltetraprole is a synthetic compound .

Scientific Research Applications

Antioxidant and Antimicrobial Activities

Compounds containing indole moiety, such as N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)-1H-indole-3-carboxamide, have been explored for their antioxidant and antimicrobial activities. Saundane and Mathada (2015) conducted a study that synthesized and characterized new Schiff bases containing indole moiety and evaluated their antioxidant and antimicrobial activities. They found that some compounds exhibited good antioxidant and antimicrobial activity (Saundane & Mathada, 2015).

Anti-Inflammatory Activity

In another study, Kalsi et al. (1990) synthesized indolyl azetidinones and evaluated their anti-inflammatory activity. Their findings suggest that these compounds have potential as anti-inflammatory agents, as they displayed significant activity in their assays (Kalsi, Shrimali, Bhalla, & Barthwal, 1990).

Bacteriocidal and Pesticidal Activities

Hu et al. (2011) described a microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide, which include compounds similar to this compound. These compounds showed interesting bacteriocidal, pesticidal, herbicidal, and antimicrobial activities (Hu, Wang, Zhou, & Xu, 2011).

Antiallergic Potential

Unangst et al. (1989) synthesized and evaluated the antiallergic potential of a series of novel indolecarboxamidotetrazoles. They found that some compounds in this series, which are structurally related to this compound, inhibit the release of histamine from anti-IgE-stimulated basophilic leukocytes obtained from allergic donors (Unangst et al., 1989).

Synthesis and Characterization

Anekal and Biradar (2012) conducted comparative studies on the synthesis of novel indole derivatives, including compounds structurally similar to this compound, and their antimicrobial activities. This research contributes to understanding the synthesis and potential applications of these compounds (Anekal & Biradar, 2012).

Mechanism of Action

Metyltetraprole works as a Quinone Outside Inhibitor (QoI). It inhibits the respiratory chain via complex III in the mitochondria although it remains effective against QoI resistant strains .

Safety and Hazards

Metyltetraprole has a high alert for being persistent and having potential for particle bound transport . It also has a high alert for fish acute ecotoxicity . For human health, it has a moderate alert as a possible carcinogen, reproduction/development effects, and neurotoxicant .

Properties

IUPAC Name

N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2/c1-22-17(25)23(21-20-22)12-8-6-11(7-9-12)19-16(24)14-10-18-15-5-3-2-4-13(14)15/h2-10,18H,1H3,(H,19,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAPRZKYOYYFOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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